molecular formula C18H28N4O6 B1330338 L-Serine, L-lysyl-L-tyrosyl- CAS No. 72829-55-1

L-Serine, L-lysyl-L-tyrosyl-

Cat. No.: B1330338
CAS No.: 72829-55-1
M. Wt: 396.4 g/mol
InChI Key: SQRLLZAQNOQCEG-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Serine, L-lysyl-L-tyrosyl- is a tripeptide composed of three amino acids: L-serine, L-lysine, and L-tyrosine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each of the constituent amino acids plays a unique role in the structure and function of the tripeptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-lysyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: L-serine is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-lysine) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The process is repeated for L-tyrosine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like L-Serine, L-lysyl-L-tyrosyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The use of protective groups and coupling reagents is optimized to ensure high yield and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-lysyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products

    Oxidation: Dityrosine, oxidized lysine derivatives.

    Reduction: Reduced peptide with intact amino acid residues.

    Substitution: Acylated or alkylated peptide derivatives.

Scientific Research Applications

L-Serine, L-lysyl-L-tyrosyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in neuroprotection and as a precursor for bioactive peptides.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Serine, L-lysyl-L-tyrosyl- involves its interaction with specific molecular targets. The serine residue can participate in catalytic triads in enzymes, while lysine and tyrosine residues can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    L-Serine, L-lysyl-L-isoleucyl-: Similar tripeptide with isoleucine instead of tyrosine.

    L-Serine, L-lysyl-L-phenylalanine-: Contains phenylalanine instead of tyrosine.

    L-Serine, L-lysyl-L-glutamine-: Glutamine replaces tyrosine in the tripeptide.

Uniqueness

L-Serine, L-lysyl-L-tyrosyl- is unique due to the presence of tyrosine, which can undergo specific oxidative reactions and participate in unique interactions with proteins. This makes it particularly useful in studies involving oxidative stress and protein interactions.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O6/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLLZAQNOQCEG-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276322
Record name L-Serine, L-lysyl-L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72829-55-1
Record name L-Serine, L-lysyl-L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Serine, L-lysyl-L-tyrosyl-
Reactant of Route 2
L-Serine, L-lysyl-L-tyrosyl-
Reactant of Route 3
L-Serine, L-lysyl-L-tyrosyl-
Reactant of Route 4
L-Serine, L-lysyl-L-tyrosyl-
Reactant of Route 5
L-Serine, L-lysyl-L-tyrosyl-
Reactant of Route 6
L-Serine, L-lysyl-L-tyrosyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.